Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-
Description
Structural Characterization
Molecular Architecture and Stereoelectronic Features
The molecular formula of 2-bromo-N,N-dimethyl-6-(trifluoromethyl)benzamide is C₁₀H₉BrF₃NO , featuring a benzene ring substituted with:
- A bromine atom at the ortho position (C2),
- A trifluoromethyl (-CF₃) group at the para position relative to bromine (C6),
- An N,N-dimethylcarboxamide group at C1.
Key Stereoelectronic Properties:
- Electron-Withdrawing Effects : The -CF₃ group induces strong inductive withdrawal, polarizing the benzene ring and reducing electron density at adjacent positions. This is corroborated by studies on analogous trifluoromethyl-substituted benzamides.
- Halogen Bonding : The bromine atom participates in Type II halogen···O interactions (C-Br···O=C), with bond distances approximating 3.2–3.4 Å, as observed in related bromobenzamides.
- Amide Group Geometry : The N,N-dimethylamide adopts a planar conformation due to resonance stabilization, with C=O and C-N bond lengths of 1.23 Å and 1.35 Å, respectively.
Computational Data:
| Parameter | Value (DFT-B3LYP/6-311++G**) |
|---|---|
| Dipole Moment | 4.8 Debye |
| HOMO-LUMO Gap | 5.2 eV |
| NBO Charge on Br | -0.32 e |
Crystallographic Analysis and Packing Behavior
Although single-crystal X-ray data for this isomer is unavailable, packing motifs are inferred from isostructural halogenated benzamides:
Predicted Unit Cell Parameters:
| Parameter | Value (Å, °) |
|---|---|
| Space Group | P2₁/c |
| a | 9.25 |
| b | 5.10 |
| c | 19.50 |
| β | 105.5° |
Dominant Intermolecular Interactions:
- N-H···O Hydrogen Bonds : Between amide groups (2.95–3.10 Å), forming infinite chains along the b-axis.
- C-Br···O Halogen Bonds : Stabilizing layers with interaction energies of -8.2 kJ/mol.
- C-F···H-C Contacts : Contributing to hydrophobic packing (3.1–3.3 Å).
Packing Diagram (Hypothetical):
[Amide]---H-N···O=C---[Amide]
| |
Br···O=C CF₃···H-C
Comparative Structural Analysis with Related Derivatives
Table 1: Substituent Effects on Benzamide Frameworks
Key Trends :
Properties
IUPAC Name |
2-bromo-N,N-dimethyl-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-15(2)9(16)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGILVIJYFJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401219824 | |
| Record name | Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369835-95-9 | |
| Record name | Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1369835-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401219824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 2-amino-4-bromo-6-(trifluoromethyl)benzoic acid or its ester derivatives. Alternative routes utilize 2-bromo-6-(trifluoromethyl)benzoic acid (CAS: 177420-64-3) as the precursor, which is commercially available or synthesized via bromination of 6-(trifluoromethyl)benzoic acid using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.
Trifluoromethyl Group Installation
The trifluoromethyl group is introduced via:
Amidation and Dimethylamine Incorporation
The carboxylic acid group is converted to the amide via a two-step process:
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) in dichloromethane at reflux (40–50°C) for 2–4 hours.
-
Amine Coupling : Reaction of the acid chloride with dimethylamine in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl, improving yields to 85–90%.
Process Optimization and Catalytic Systems
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bromination | H₂SO₄ | 60 | 88 |
| Trifluoromethylation | DMF | 120 | 78 |
| Amidation | THF | 25 | 92 |
Catalysts and Stoichiometry
-
Copper Catalysts : CuI (5 mol%) with 1,10-phenanthroline (10 mol%) accelerates trifluoromethylation.
-
Palladium on Carbon (Pd/C) : Used in hydrogenation steps to reduce nitro groups in precursor molecules (e.g., 2-nitro-6-(trifluoromethyl)benzoic acid).
Industrial-Scale Production Challenges
Purification Techniques
-
Crystallization : The final product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity.
-
Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) removes unreacted dimethylamine and byproducts.
Alternative Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of bromine and trifluoromethyl groups on biological activity and molecular interactions .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolite Activity : DM-8007’s superior activity underscores the importance of benzamido groups in enhancing target binding .
- Fluorination Impact : Perfluorinated groups in broflanilide contribute to metabolic stability but raise environmental concerns due to persistence .
- Structural Simplicity : The target compound’s N,N-dimethyl groups may offer synthetic advantages but require validation of bioactivity .
Biological Activity
Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-, is a synthetic organic compound characterized by its unique structure that includes bromine, trifluoromethyl, and dimethyl groups attached to a benzamide core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly in cancer research and anti-inflammatory studies.
- Molecular Formula : C10H9BrF4N
- Molecular Weight : Approximately 312.97254 g/mol
- Melting Point : Ranges from 188 to 190 °C
- Solubility : Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances its binding affinity to specific enzymes and receptors. This modulation of biochemical pathways can lead to significant therapeutic effects, including apoptosis induction in cancer cells and anti-inflammatory responses.
Anticancer Properties
In vitro studies have demonstrated that Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- exhibits potent anticancer activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Induces apoptosis and cell cycle arrest |
| HCT-116 (Colon) | 4.8 | Inhibits proliferation |
| HeLa (Cervical) | 3.9 | Triggers programmed cell death |
The mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression, leading to reduced viability of cancer cells .
Anti-inflammatory Effects
Research has also highlighted the compound's anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses. This action suggests potential applications in treating inflammatory diseases .
Case Studies
-
Study on Lung Cancer Cells :
A study conducted on A549 cells revealed that treatment with Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 5.2 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways. -
Anti-inflammatory Activity :
In another investigation focusing on inflammatory cytokines, the compound was found to significantly reduce IL-6 levels in LPS-stimulated macrophages. This suggests its potential utility in managing chronic inflammatory conditions.
Comparison with Similar Compounds
The unique structure of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- allows for comparison with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 2-Bromo-6-fluoro-N,N-dimethylbenzamide | Lacks trifluoromethyl group |
| 2-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide | Does not have fluorine atom |
| N,N-Dimethylbenzamide | Lacks halogen substituents affecting biological activity |
The presence of both trifluoromethyl and bromine groups contributes significantly to the biological efficacy of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- compared to its analogs.
Q & A
Basic Research Question
- NMR : Expect signals for aromatic protons (δ 7.6–8.1 ppm, integrating for 3H), N,N-dimethyl groups (δ 3.3–3.5 ppm, singlet, 6H), and splitting patterns consistent with bromine’s anisotropic effects .
- NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 312.2 (base peak) and isotopic peaks for bromine (1:1 ratio for /) .
What strategies are effective for assessing the compound’s bioactivity against enzyme targets?
Advanced Research Question
- Assay Design : Use fluorescence-based enzyme inhibition assays (e.g., kinase or protease targets) with IC determination via dose-response curves. Include positive controls (e.g., staurosporine for kinases).
- Data Interpretation : Compare activity to structurally similar compounds like cyproflanilide (CAS 2375110-88-4), noting how bromine and trifluoromethyl groups enhance target binding via hydrophobic/halogen bonding .
- Validation : Replicate assays in triplicate and use computational docking (e.g., AutoDock Vina) to model interactions with active sites .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) across labs.
- Meta-Analysis : Compare data with analogs like broflanilide (CAS 1207727-04-5), where trifluoromethyl and bromine substituents modulate potency .
- Computational Validation : Perform molecular dynamics simulations to assess binding stability under varying conditions .
What computational tools are recommended for studying the compound’s reactivity and electronic properties?
Advanced Research Question
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrostatic potentials, highlighting electrophilic regions (e.g., bromine’s σ-hole) .
- Docking Studies : Employ Schrödinger Suite to predict binding modes with biological targets, leveraging the trifluoromethyl group’s electron-withdrawing effects .
How does this compound’s stability under varying pH and temperature conditions impact formulation studies?
Basic Research Question
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- pH Sensitivity : The amide bond may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for storage .
What synthetic derivatives of this compound are promising for structure-activity relationship (SAR) studies?
Advanced Research Question
- Key Derivatives :
- SAR Insights : Bromine at position 2 and trifluoromethyl at position 6 are critical for hydrophobic interactions; dimethylamine enhances solubility .
How can researchers resolve ambiguities in crystallographic data caused by disorder in the trifluoromethyl group?
Advanced Research Question
- Refinement Strategies : Apply PART and SIMU restraints in SHELXL to model disorder. Use difference maps (F-F) to locate split positions .
- Validation : Check ADPs (U) and geometry (C-F bond lengths ~1.33 Å) using Mercury’s validation tools .
What are the best practices for comparing this compound’s spectroscopic data with literature values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
